molecular formula C13H24BrNO4 B064310 Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate CAS No. 172846-33-2

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

Cat. No.: B064310
CAS No.: 172846-33-2
M. Wt: 338.24 g/mol
InChI Key: SPEFPQDDFBRHTN-UHFFFAOYSA-N
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Description

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a chemical compound with the molecular formula C₁₃H₂₄BrNO₄. It is known for its use in organic synthesis, particularly in the preparation of various intermediates and derivatives. This compound is characterized by the presence of tert-butyl groups and a bromopropyl moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Di-tert-butyl dicarbonate and 3-bromopropylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the reaction mixture and facilitate the formation of the imidodicarbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters more precisely.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The tert-butyl groups can be removed under acidic conditions to yield the corresponding imidodicarbonate.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

    Oxidation and Reduction: Mild oxidizing agents or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted imidodicarbonate, while deprotection would yield the free imidodicarbonate.

Scientific Research Applications

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for amines and as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Biological Studies: Used to modify biomolecules for studying their function and interactions.

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate exerts its effects involves the reactivity of the bromopropyl group and the stability provided by the tert-butyl groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The tert-butyl groups protect the imidodicarbonate moiety during reactions, which can be removed under specific conditions to reveal the active site.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a protecting group for amines.

    3-Bromopropylamine: A precursor in the synthesis of various organic compounds.

    N-Boc-protected amines: Similar protecting groups used in organic synthesis.

Uniqueness

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is unique due to its dual functionality, combining the protective properties of tert-butyl groups with the reactivity of a bromopropyl group

Properties

IUPAC Name

tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEFPQDDFBRHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442590
Record name Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172846-33-2
Record name Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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